2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(5-methyl-1,2-benzoxazol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6-2-3-9-7(4-6)8(11-14-9)5-10(12)13/h2-4H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBGJXYUEQQNNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)ON=C2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid typically involves the reaction of 5-methylisoxazole with acetic anhydride under acidic conditions . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a catalyst such as sulfuric acid and a temperature range of 50-70°C .
Industrial Production Methods
Industrial production of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of this compound:
- E. coli : Inhibition zone diameter of 15 mm at 100 µg/mL concentration.
- Staphylococcus aureus : Inhibition zone diameter of 18 mm at the same concentration.
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of isoxazole can inhibit specific signaling pathways involved in tumor growth, inducing apoptosis in cancer cell lines.
| Cancer Type | IC50 (μM) |
|---|---|
| Breast Cancer | 12.5 |
| Lung Cancer | 8.0 |
| Colon Cancer | 15.0 |
This highlights its potential as a therapeutic agent in cancer treatment.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, particularly in models of acute inflammation where it reduces pro-inflammatory cytokine levels. This could have implications for treating inflammatory diseases.
Pharmacokinetics
In silico predictions suggest that compounds with a benzo[d]isoxazol scaffold exhibit favorable pharmacokinetic profiles, including good solubility and permeability essential for effective drug development. The stability and metabolic pathways of this compound are also critical factors influencing its biological efficacy.
Similar Compounds
| Compound Name | Unique Features |
|---|---|
| 2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid | Different methyl substitution leading to varied activity |
| 2-(6-Methoxybenzo[d]isoxazol-3-yl)acetic acid | Methoxy group affecting solubility and reactivity |
Mechanism of Action
The mechanism of action of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Variations in Substituents
2-(Benzo[d]isoxazol-3-yl)acetic Acid (CAS 4865-84-3)
- Structure : Lacks the 5-methyl group present in the target compound.
- Properties : Molecular weight 176.15 g/mol, slightly lower than the methylated derivative.
- Biological Relevance: Used as a fragment in enzyme stabilization studies (e.g., KM10833 binds to Pseudomonas aeruginosa farnesyl pyrophosphate synthase but lacks inhibitory activity) .
2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic Acid (CAS 59899-91-1)
- Structure : Chlorine substituent at the 5-position instead of methyl.
- Similarity score: 0.82 .
- Applications : Likely exhibits distinct pharmacological profiles due to altered electronic effects.
2-(6-Bromobenzo[d]isoxazol-3-yl)acetic Acid (CAS 540750-32-1)
Analogues with Modified Heterocyclic Cores
2-(3-Methylisoxazol-5-yl)acetic Acid (CAS 19668-85-0)
- Structure : Simplified isoxazole core without the fused benzene ring.
- Properties : Melting point 101–104°C, density 1.292 g/cm³, molecular weight 141.12 g/mol .
- Key Difference : The absence of the benzannulated ring reduces aromatic interactions, impacting solubility and bioactivity.
2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic Acid
Functional Analogues in Pharmacological Contexts
Benzo[d]isoxazole Acetamide Derivatives
- Example : N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide derivatives.
- Activity: Compounds with electron-withdrawing groups (-NO₂, -F) exhibit enhanced antibacterial activity compared to methyl-substituted derivatives .
- Key Insight : Methyl groups may improve membrane permeability but lack the polar interactions critical for target binding.
Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazones
- Structure : Hydrazone derivatives with extended conjugation.
- Synthetic Utility : Modified linker regions enable diverse biological activities, such as kinase inhibition .
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituent | Bioactivity Notes |
|---|---|---|---|---|
| 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid | 191.18 | Not reported | 5-CH₃ | Intermediate, enzyme stabilizer |
| 2-(Benzo[d]isoxazol-3-yl)acetic acid | 176.15 | Not reported | None | Fragment ligand (weak binding) |
| 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid | 215.62 | Not reported | 5-Cl | Higher reactivity |
| 2-(3-Methylisoxazol-5-yl)acetic acid | 141.12 | 101–104 | 3-CH₃ | Simplified core, lower MW |
Biological Activity
2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a benzo[d]isoxazole moiety linked to an acetic acid functional group. This unique structure contributes to its potential interactions with biological targets. The presence of the methyl group at the 5-position of the benzo[d]isoxazole ring may influence its pharmacological properties, enhancing its biological activity.
Antimicrobial Activity
Research indicates that derivatives of benzo[d]isoxazole, including 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid, exhibit notable antimicrobial properties.
| Compound | Bacteria Tested | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid | E. coli | 70 | 50 |
| B. subtilis | 75 | 40 | |
| S. aureus | 81 | 30 |
The compound demonstrated significant antibacterial activity against various strains, outperforming standard antibiotics in some cases .
Anticancer Activity
Studies have shown that compounds with a similar structure can exhibit cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .
The exact mechanism by which 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid exerts its biological effects is still under investigation. However, it is hypothesized to interact with specific enzymes or receptors, potentially acting as an inhibitor in various biochemical pathways. This interaction may modulate inflammatory responses or alter cellular signaling pathways associated with cancer progression .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives against E. coli, B. subtilis, and S. aureus. The results indicated that modifications to the benzo[d]isoxazole structure significantly influenced antimicrobial potency, with certain derivatives showing enhanced activity compared to standard treatments .
- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of benzo[d]isoxazole derivatives on cancer cell lines. The study highlighted that compounds similar to 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid could induce apoptosis in cancer cells through the activation of caspase pathways .
Synthesis
The synthesis of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid typically involves multistep reactions starting from commercially available precursors such as 5-methyl-2-amino phenol and appropriate acetic acid derivatives. Recent advances in synthetic methodologies have improved yields and reduced reaction times, making the production of this compound more efficient .
Q & A
Q. How does the compound’s stability vary under different storage conditions?
- Methodology :
- Long-Term Stability : Store at −80°C in anhydrous DMSO; avoid freeze-thaw cycles to prevent hydrolysis of the isoxazole ring .
Q. Can this compound serve as a synthon for metal-organic frameworks (MOFs) or coordination polymers?
Q. What computational tools predict the compound’s metabolic pathways?
- Methodology :
- In Silico Metabolism : Use Schrödinger’s ADMET Predictor to identify potential glucuronidation sites at the acetic acid group .
Q. How is this compound detected and quantified in biological matrices?
- Methodology :
- LC-MS/MS : Employ a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution). Monitor transitions m/z 207.06 → 163.02 (LOQ: 10 ng/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
